N-Heptan-2-yl-N'-hexylthiourea
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Overview
Description
N-Heptan-2-yl-N’-hexylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Heptan-2-yl-N’-hexylthiourea can be synthesized through the reaction of heptan-2-amine with hexyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
Heptan-2-amine+Hexyl isothiocyanate→N-Heptan-2-yl-N’-hexylthiourea
Industrial Production Methods
Industrial production of N-Heptan-2-yl-N’-hexylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Heptan-2-yl-N’-hexylthiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Heptan-2-yl-N’-hexylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-Heptan-2-yl-N’-hexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Heptan-2-yl-N’-nonylthiourea
- N-Heptan-2-yl-N’-octylthiourea
- N-Heptan-2-yl-N’-decylthiourea
Uniqueness
N-Heptan-2-yl-N’-hexylthiourea is unique due to its specific alkyl chain lengths, which influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications.
Properties
CAS No. |
62569-35-1 |
---|---|
Molecular Formula |
C14H30N2S |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
1-heptan-2-yl-3-hexylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-4-6-8-10-12-15-14(17)16-13(3)11-9-7-5-2/h13H,4-12H2,1-3H3,(H2,15,16,17) |
InChI Key |
UGMSMOISSGYLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NC(C)CCCCC |
Origin of Product |
United States |
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